molecular formula Cl3CoH18N6 B1219426 Hexaamminecobalt(III) chloride CAS No. 10534-89-1

Hexaamminecobalt(III) chloride

Cat. No. B1219426
CAS RN: 10534-89-1
M. Wt: 267.47 g/mol
InChI Key: JXBGZYGSWFSYFI-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of hexaamminecobalt(III) chloride and its derivatives involves reacting this compound with various anions or salts in aqueous media, often leading to the formation of supramolecular structures through hydrogen bonding and second-sphere coordination. For example, reacting it with sodium salt of methanesulphonic acid forms this compound dimethanesulphonate, characterized by a hydrogen bonding network (Sharma et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound complexes has been elucidated using single-crystal X-ray structure determination. These studies reveal a supramolecular hydrogen bonding network between ionic groups and the NH group of coordinated NH3 molecules, resulting in bilayer formation anchored by Cl− ions (Sharma et al., 2004).

Chemical Reactions and Properties

This compound reacts with various anions to form complex salts, illustrating its role as an anion receptor. These reactions often result in second-sphere coordination complexes, where hydrogen bonding plays a critical role in stabilizing the crystal structure. For instance, interaction with dichromate ions in the presence of water molecules demonstrates this compound's ability to act as an anion receptor (Sharma et al., 2005).

Physical Properties Analysis

The physical properties, such as color and solubility, of this compound complexes vary depending on the anions present in the complex. The crystal structures determined by X-ray crystallography provide insights into the arrangement of molecules and ions within the complex, affecting its physical properties. For example, the compound's color changes with different anions due to variations in the crystal packing and hydrogen bonding network (Sharma et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards other anions, solubility in various solvents, and thermal stability, are influenced by its molecular structure and the nature of its coordination bonds. Studies have shown that this compound can act as an effective anion receptor, with its complexation reactions being utilized to study anion binding and exchange mechanisms (Sharma et al., 2005).

Scientific Research Applications

Anticarcinogenic Potential

  • Study : Anticarcinogenic Effects of Hexaamminecobalt(III) Chloride in Mice Initiated with Diethylnitrosamine
  • Details : this compound exhibited anticarcinogenic properties in mice, particularly against chemically induced hepatocarcinogenesis. This was evident from its effects on tumor marker enzymes, drug metabolizing enzymes, and oxidative stress-related parameters, as well as histopathological analysis of liver and lung tissues (Naura et al., 2007).
  • Study 1 : Synthesis and X-ray Crystal Structure of Hexaamminecobalt(III)chloride Dimethanesulphonate
  • Details : This study focused on the synthesis and structural analysis of hexaamminecobalt(III)chloride dimethanesulphonate, revealing a supramolecular hydrogen bonding network in its crystal structure (Sharma et al., 2004).
  • Study 2 : Cationic Cobaltammines as Anion Receptors
  • Details : this compound was used to study its potential as an anion receptor, particularly in the formation of coordination complexes with various anions. This included studies of its single crystal X-ray structure (Sharma et al., 2005).

Mechanism of Action

Target of Action

Hexaamminecobalt(III) chloride, with the formula [Co(NH3)6]Cl3, is a coordination complex where a cobalt(III) ion is surrounded by six ammonia ligands . This compound is known to interact with DNA or RNA, where the positive ions stabilize the tertiary structure of the phosphate backbone . This interaction is crucial in structural biology methods, especially in solving their structure by X-ray crystallography .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The compound forms a coordination complex where the cobalt(III) ion is surrounded by six ammonia ligands . This complex can interact with DNA or RNA, stabilizing the tertiary structure of the phosphate backbone . This interaction is crucial for the compound’s role in structural biology methods .

Pharmacokinetics

It is known that the compound is soluble in water and ammonia , which could influence its absorption and distribution in the body

Result of Action

This compound has been found to have a potent inhibitory effect on glucose-induced insulin secretion from pancreatic islets . In addition, it has been shown to have antimicrobial activities, with potent effects against different strains of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound begins to lose some of its ammine ligands upon heating, eventually producing a stronger oxidant . Moreover, the chloride ions in [Co(NH3)6]Cl3 can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding [Co(NH3)6]X3 derivative . These reactions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Hexaamminecobalt(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant papers on this compound have been analyzed to provide this comprehensive report .

properties

IUPAC Name

azane;cobalt(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGZYGSWFSYFI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3CoH18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline]
Record name Hexaminecobalt(III) trichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8199
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS RN

10534-89-1
Record name Hexaamminecobalt trichloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991
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Record name HEXAAMINECOBALT TRICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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